molecular formula C12H16N2O3 B5637790 1-[(4-Nitrophenyl)methyl]piperidin-4-ol

1-[(4-Nitrophenyl)methyl]piperidin-4-ol

Cat. No.: B5637790
M. Wt: 236.27 g/mol
InChI Key: GJERFMGMGRLRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Nitrophenyl)methyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with nitrobenzyl compounds. One common method includes the nucleophilic substitution reaction where piperidine reacts with 4-nitrobenzyl chloride under basic conditions to form the desired product. Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12-5-7-13(8-6-12)9-10-1-3-11(4-2-10)14(16)17/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJERFMGMGRLRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.0 g (0.00989 mol) of 4-hydroxypiperidi,ne was dissolved in 50 ml of dimethylformamide and cooled to 0°. 2.56g (0.001186 mol) of 4-nitro-benzyl bromide and 2.78 ml (0.0198 mol) of triethylamine were added and the mixture was left to come to room temperature. It was stirred for 16 hrs., the solvent was distilled off and the residue was taken up in dichloromethane. The organic phase was washed with water and saturated sodium chloride solution, dried over magnesium sulfate and concentrated and the residue was chromatographed on silica gel with dichloromethane/methanol (9:1) as the eluent. 0.836 g (36%) of 1-(4-nitro-benzyl-piperidin-4-ol was obtained as beige crystals; m.p. 114°-115°.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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